molecular formula C9H8FN3O B2956708 5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-amine CAS No. 1016492-00-4

5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B2956708
CAS No.: 1016492-00-4
M. Wt: 193.181
InChI Key: YRCHYQMNGMULIA-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 3-fluoro-4-methylphenyl group and an amine group at position 2.

Properties

IUPAC Name

5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O/c1-5-2-3-6(4-7(5)10)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCHYQMNGMULIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluoro-4-methylbenzoic acid hydrazide with a suitable reagent such as carbon disulfide or phosgene, followed by cyclization to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The fluorinated phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole oxides, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The fluorinated phenyl group can enhance binding affinity to certain proteins or enzymes, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations at Position 5

The 5-position of the oxadiazole ring is critical for target engagement. Key analogs and their substituents include:

Compound Name 5-Substituent Biological Target Key Activity Metrics
5-(4-Nitrophenyl)-N-(4-methoxyphenyl)-oxadiazol-2-amine 4-Nitrophenyl GSK-3β Hydrogen bonding with Tyr134/Val135
5-(4-Methoxyphenyl)-N-(2,4-dimethylphenyl)-oxadiazol-2-amine 4-Methoxyphenyl Multiple cancer cell lines GP: 15.43–62.6 (cell growth inhibition)
5-(Pyridin-3-yl)-N-(4-chlorobenzylidene)-oxadiazol-2-amine Pyridin-3-yl EGFR kinase IC50: 0.275 µM (vs. erlotinib: 0.418 µM)
5-(4-Chlorophenyl)-N-(2-methoxyphenyl)-oxadiazol-2-amine 4-Chlorophenyl NCI-60 cancer panel Mean GP: 45.20 (proliferation inhibition)

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, chloro) enhance interactions with hydrophobic pockets (e.g., Bcl-2 binding in ).
  • Methoxy groups improve solubility but may reduce membrane permeability depending on the aryl substitution pattern .
  • Heteroaromatic substituents (e.g., pyridyl) enable π-π stacking and hydrogen bonding, as seen in kinase inhibitors .

Substituent Variations at Position 2

The 2-amino group is often modified to optimize binding or pharmacokinetics:

Compound Name 2-Substituent Interaction Type Activity Enhancement
5-(1H-Indol-3-yl)-N-(3-chlorophenyl)-oxadiazol-2-amine 3-Chlorophenyl Hydrophobic and p-cation interactions Bcl-2 inhibition (Arg105 interaction)
5-(4-Methoxyphenyl)-oxadiazol-2-amine Unsubstituted amine Photocatalytic synthesis High yield (92–94%)
N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-methyl-oxadiazol-2-amine Methyl-imidazopyridine Multi-target engagement Improved CNS penetration

Key Observations :

  • Bulky substituents (e.g., chlorophenyl) enhance hydrophobic interactions but may limit solubility .
  • Unsubstituted amines are synthetically accessible and retain hydrogen-bonding capacity .

Anticancer Activity

  • Bcl-2 Inhibition : Analogs like 5-(1H-indol-3-yl)-N-(3-chlorophenyl)-oxadiazol-2-amine bind to Bcl-2’s hydrophobic pocket via Tyr67, Phe71, and Arg105 interactions .
  • Kinase Inhibition: Pyridyl-substituted derivatives (e.g., compound 117 ) exhibit nanomolar IC50 values against EGFR, outperforming erlotinib.
  • Broad-Spectrum Cytotoxicity: N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-oxadiazol-2-amine shows GP values <40% across leukemia, melanoma, and colon cancer cells .

Enzymatic Targets

  • GSK-3β Inhibition : The 4-nitrophenyl analog forms hydrogen bonds with Tyr134 and Val135 in the ATP-binding pocket, a pattern critical for hinge-region binding .
  • COT Kinase Inhibition: Oxadiazoles with indole or quinoline substituents (e.g., compound 2 ) achieve nanomolar inhibition via π-stacking and charge transfer.

Structure-Activity Relationship (SAR) Trends

  • Fluorine and Methyl Groups : The 3-fluoro-4-methylphenyl group in the target compound likely balances lipophilicity (fluorine) and steric bulk (methyl), optimizing target affinity and metabolic stability.
  • Pyridyl vs. Phenyl : Pyridyl analogs show superior kinase inhibition due to additional hydrogen-bonding sites .
  • Nitro vs. Methoxy : Nitro groups enhance electron-deficient character, favoring interactions with basic residues (e.g., Arg105 in Bcl-2 ).

Biological Activity

5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-amine is a synthetic compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities. The unique structural features of this compound, particularly the presence of a fluorinated phenyl group, contribute to its chemical properties and biological interactions.

  • Molecular Formula : C9H8FN3O
  • Molecular Weight : 193.18 g/mol
  • CAS Number : 1016492-00-4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The fluorinated phenyl group enhances binding affinity to certain proteins or enzymes, while the oxadiazole ring can participate in hydrogen bonding and other interactions that modulate biological activity .

Biological Activity Overview

Research indicates that compounds within the oxadiazole class exhibit a range of biological activities including:

  • Antitumor Activity : Studies have shown that derivatives of oxadiazoles can exhibit significant cytotoxic effects against various cancer cell lines. For instance, certain analogs demonstrated IC50 values in the micromolar range against human breast cancer cell lines (MCF-7 and MDA-MB-231) and melanoma (MEL-8) cells, indicating their potential as anticancer agents .

Table 1: Summary of Biological Activities

Activity TypeCell Lines TestedIC50 Values (µM)
AntitumorMCF-70.65
MDA-MB-2312.41
MEL-8Higher than reference
AntimicrobialVarious bacterial strainsSpecific values not reported
AntioxidantDPPH Radical Scavenging Assay32.0 - 87.3%

Case Studies

  • Antitumor Activity : A study evaluated the cytotoxic effects of various oxadiazole derivatives on human leukemia cell lines. It was found that some derivatives exhibited greater cytotoxicity than doxorubicin, a standard chemotherapy drug. Flow cytometry assays confirmed that these compounds induced apoptosis in a dose-dependent manner .
  • Antioxidant Properties : In vivo studies demonstrated that oxadiazole derivatives could significantly inhibit edema in carrageenan-induced paw edema models, suggesting anti-inflammatory properties alongside antioxidant activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of electron-withdrawing groups like fluorine significantly enhances the biological activity of oxadiazole derivatives. Modifications to the oxadiazole ring and phenyl substituents can lead to improved potency and selectivity against specific targets .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-amine, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves hydrazide intermediates derived from substituted benzoic acids. For example, hydrazination of 3-fluoro-4-methylbenzoic acid esters, followed by cyclization with cyanogen bromide (BrCN) or POCl₃, yields the oxadiazole core . Optimization of reaction parameters (e.g., solvent, temperature, and catalyst) is critical. For instance, using dry THF and NaH as a base improves coupling efficiency in benzamide derivatives .
  • Data : In analogous compounds, yields range from 65% to 85% under optimized conditions . Impurities (e.g., uncyclized hydrazides) are minimized by controlling stoichiometry and reaction time .

Q. How can spectroscopic techniques (IR, NMR, MS) be applied to confirm the structure of this compound?

  • Methodology :

  • IR : Confirm NH₂ stretching (~3300 cm⁻¹) and C=N/C-O-C vibrations (1650–1600 cm⁻¹) .
  • ¹H-NMR : Aromatic protons (δ 7.2–7.8 ppm) and NH₂ signals (δ 5.5–6.0 ppm, broad) validate substitution patterns .
  • MS : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of NH₂ or F groups) confirm molecular weight .

Q. What are the standard protocols for evaluating the antimicrobial activity of oxadiazole derivatives like this compound?

  • Methodology : Use disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (minimum inhibitory concentration) determination via broth dilution . For antifungal activity, C. albicans is commonly tested .
  • Data : Analogous compounds show MIC values of 8–32 µg/mL against S. aureus and 16–64 µg/mL against E. coli .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, QSAR) guide the design of this compound derivatives with enhanced bioactivity?

  • Methodology :

  • Docking : Target enzymes (e.g., E. coli DNA gyrase or fungal CYP51) using AutoDock Vina to predict binding affinities .
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values to identify pharmacophores .
    • Data : In a study of 5-pyridyl-oxadiazoles, derivatives with electron-withdrawing groups (e.g., -F) showed stronger binding (ΔG = -8.2 kcal/mol) to S. aureus enoyl-ACP reductase .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

  • Methodology : Use single-crystal X-ray diffraction (SHELX suite) to resolve disorder in aromatic rings or NH₂ groups. For example, SHELXL refines anisotropic displacement parameters and hydrogen-bonding networks .
  • Data : In a related oxadiazole, dihedral angles between the oxadiazole and fluorophenyl rings were 5.65°, with intermolecular N–H···N hydrogen bonds stabilizing the lattice .

Q. How do structural modifications (e.g., fluorination, methyl substitution) impact the anticancer activity of this compound?

  • Methodology : Test cytotoxicity via MTT assays on cancer cell lines (e.g., MCF7). Compare EC₅₀ values of fluorinated vs. non-fluorinated analogs .
  • Data : Fluorine at the 3-position enhances lipophilicity (logP = 2.1 vs. 1.8 for non-fluorinated analogs), improving membrane permeability and activity (EC₅₀ = 12 µM vs. 25 µM) .

Q. What mechanistic insights explain the antioxidant potential of this compound?

  • Methodology : Assess radical scavenging via DPPH assays and correlate with electron-donating groups (e.g., -NH₂). LC-MS monitors oxidative degradation products .
  • Data : At 100 µg/mL, analogs showed 65–75% DPPH scavenging, comparable to ascorbic acid (80%) .

Contradictions and Limitations

  • Synthetic Yield Variability : While POCl₃ cyclization offers high yields (85%) for some oxadiazoles , BrCN may produce toxic byproducts, requiring stringent safety protocols .
  • Bioactivity Discrepancies : Fluorinated derivatives show superior antibacterial activity in some studies but weaker antifungal effects in others , suggesting target-specific interactions.

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